molecular formula C22H14N4O7 B2673882 3-(3-nitrobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide CAS No. 887898-91-1

3-(3-nitrobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide

Cat. No.: B2673882
CAS No.: 887898-91-1
M. Wt: 446.375
InChI Key: XGWUURGADGPEPK-UHFFFAOYSA-N
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Description

3-(3-nitrobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C22H14N4O7 and its molecular weight is 446.375. The purity is usually 95%.
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Scientific Research Applications

Framework Structures in Isomeric Compounds

Research on isomeric pairs, such as 2-iodo-N-(2-nitrophenyl)benzamide, highlights the significance of 3D framework structures, built from hydrogen bonds and stacking interactions. These studies are crucial for understanding molecular assembly and designing materials with specific properties (Wardell et al., 2005).

Corrosion Inhibition

The study of N-Phenyl-benzamide derivatives, including N-(4-nitrophenyl) benzamide, on the acidic corrosion of mild steel, presents an application in corrosion inhibition. These compounds showed significant efficiency as corrosion inhibitors, which is an essential aspect in material science and engineering (Mishra et al., 2018).

Photochemical Reactions

Photo-rearrangement of N-aryl-2-nitrobenzamides, including the transformation of compounds under light exposure, opens avenues for synthesizing azo-compounds. This reaction mechanism is vital for developing photo-responsive materials and understanding light-induced molecular changes (Gunn & Stevens, 1973).

Anticonvulsant Properties

Research on retrobenzamides, such as N-(nitrophenyl) benzamides, for their anticonvulsant potential suggests an area of application in medicinal chemistry, specifically in developing new treatments for epilepsy (Bourhim et al., 1997).

Fluorescence and Chemical Reactivity

Functional 1,3-benzodioxoles and their response to local transformations in chemo-reactive pendant groups indicate the compound's potential in fluorescence studies and chemical reactivity, which is essential for developing sensors and studying molecular interactions (Nishida et al., 2005).

Properties

IUPAC Name

3-[(3-nitrobenzoyl)amino]-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14N4O7/c27-21(13-4-3-5-16(12-13)26(31)32)24-19-17-6-1-2-7-18(17)33-20(19)22(28)23-14-8-10-15(11-9-14)25(29)30/h1-12H,(H,23,28)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGWUURGADGPEPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14N4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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